4-Fluorophenyl vs. Phenyl: Lipophilicity and Brain Penetration
5-(4-Fluorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide (MW 266.27) carries a para-fluoro substituent that increases molecular weight by approximately 18 Da compared to its direct unsubstituted phenyl analog Profexalone (MW 248.28) [1]. The incorporation of fluorine at the para position of the phenyl ring is well-established in medicinal chemistry to increase lipophilicity (estimated ΔlogP ~0.25–0.5 for aryl-F vs aryl-H), enhance membrane permeability, and improve metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, a primary oxidative clearance route for unsubstituted phenyl-containing compounds . The 4-fluorophenyl substituent also withdraws electron density from the oxazolidinone ring via inductive effects, modulating the carboxamide NH hydrogen-bond donor capacity, which can alter target binding kinetics compared to the electron-neutral phenyl analog .
| Evidence Dimension | Physicochemical differentiation: molecular weight and estimated lipophilicity (F vs H substitution) |
|---|---|
| Target Compound Data | MW = 266.27 g/mol; para-fluorophenyl substitution |
| Comparator Or Baseline | Profexalone (CAS 34740-13-1), MW = 248.28 g/mol; unsubstituted phenyl ring |
| Quantified Difference | ΔMW ≈ +18 Da (7.2% increase); estimated ΔlogP (aromatic F vs H) = +0.25 to +0.5 |
| Conditions | Calculated molecular weights based on molecular formulas C₁₃H₁₅FN₂O₃ (target) vs C₁₃H₁₆N₂O₃ (Profexalone). LogP estimation based on established Hansch substituent constants for aromatic fluorine. |
Why This Matters
The fluorine-mediated increase in lipophilicity and metabolic blockade at the para position provides a predictable differentiation in blood-brain barrier penetration and metabolic half-life—two parameters that are critical for CNS-active oxazolidinone development and directly affect compound selection in preclinical anticonvulsant screening cascades.
- [1] CAS Common Chemistry. 2-Oxo-5-phenyl-N-propyl-3-oxazolidinecarboxamide (Profexalone), CAS RN 34740-13-1. MW 248.28. View Source
